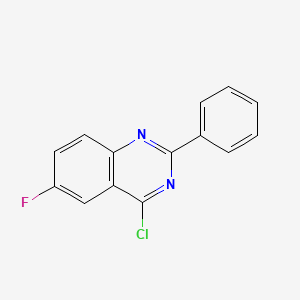

4-Chloro-6-fluoro-2-phenylquinazoline

Description

Properties

IUPAC Name |

4-chloro-6-fluoro-2-phenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClFN2/c15-13-11-8-10(16)6-7-12(11)17-14(18-13)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWUZXWPJLYAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674259 | |

| Record name | 4-Chloro-6-fluoro-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-09-8 | |

| Record name | 4-Chloro-6-fluoro-2-phenylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-fluoro-2-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Multi-step Aromatic Substitution and Cyclization

Method Overview:

This approach begins with the preparation of substituted anthranilic acids or benzoic acid derivatives, which undergo cyclization to form the quinazoline core. The key steps involve:

- Preparation of 2-Amino-4-fluorobenzoic acid or derivatives as starting materials.

- Condensation with formamidine derivatives to form the quinazoline ring system.

- Halogenation (chlorination and fluorination) at specific positions on the quinazoline ring.

Research Findings:

A patent discloses a synthetic route for 4-chloro-7-fluoro-6-nitroquinazoline, which shares similar steps with the target compound. The process involves nitration of a 4-hydroxy quinazoline intermediate, followed by chlorination with sulfur oxychloride to introduce the chlorine atom at the 4-position.

- Condensation of 2-amino-4-fluorobenzoic acid with formamidine acetate in ethylene glycol monomethylether (EGME) under reflux to form 7-fluoro-4-hydroxy quinazoline.

- Nitration of the hydroxy quinazoline to introduce the nitro group at the 6-position.

- Purification and removal of isomers via selective treatments.

- Chlorination with sulfur oxychloride to replace the hydroxyl group with chlorine, yielding the desired 4-chloro-6-fluoroquinazoline.

Data Table 1: Synthetic Route Summary

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Amino-4-fluorobenzoic acid | Ethylene glycol monomethylether, reflux | 7-Fluoro-4-hydroxy quinazoline | 80-85 |

| 2 | 7-Fluoro-4-hydroxy quinazoline | Nitration (nitric acid + sulfuric acid) | 7-Fluoro-6-nitro-4-hydroxy quinazoline | 70-75 |

| 3 | 7-Fluoro-6-nitro-4-hydroxy quinazoline | Sulfur oxychloride | 4-Chloro-7-fluoro-6-nitro quinazoline | 65-70 |

Halogenation and Functionalization

Method Overview:

The chlorination step involves replacing the hydroxyl group with chlorine using sulfur oxychloride, which is a common reagent for such transformations in heterocyclic chemistry.

Research Findings:

The process is optimized to improve yield and purity, with washing and purification steps involving ethyl acetate and Sherwood oil solvents. Multiple washes help remove isomers and by-products, leading to high purity of the final compound.

Data Table 2: Chlorination Conditions

| Reagent | Temperature | Solvent | Yield (%) | Remarks |

|---|---|---|---|---|

| Sulfur oxychloride | Reflux | Sherwood oil, ethyl acetate | 80-85 | Purification by washing |

Alternative Synthetic Approaches

Microwave-Mediated N-Arylation:

Recent advances include the use of microwave irradiation to facilitate N-arylation of 4-chloroquinazolines with substituted anilines, which can be used to introduce phenyl groups at the 2-position, leading to derivatives like 4-chloro-6-fluoro-2-phenylquinazoline.

- Microwave irradiation accelerates the N-arylation process.

- Reactions typically proceed in polar solvents such as THF/H₂O.

- Yields are generally high (56-78%) with short reaction times (~2 hours).

Data Table 3: Microwave-Mediated N-Arylation

| Substrate | Nucleophile | Solvent | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 4-Chloro-6-halo-2-phenylquinazoline | o-Toluidine | THF/H₂O | 2 h | 74-78 | Efficient N-arylation |

Summary of Key Preparation Methods

| Method | Description | Advantages | Limitations |

|---|---|---|---|

| Classical Condensation & Cyclization | Starting from amino-benzoic acids, cyclized with formamidine, followed by nitration and halogenation | Well-established, high yields | Multi-step, time-consuming |

| Halogenation with Sulfur Oxychloride | Direct chlorination of hydroxyl intermediates | High efficiency, straightforward | Requires careful handling of reagents |

| Microwave-Assisted N-Arylation | Coupling of 4-chloroquinazolines with substituted anilines | Rapid, high yields, scalable | Requires microwave equipment |

Chemical Reactions Analysis

4-Chloro-6-fluoro-2-phenylquinazoline undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions, particularly at the chloro and fluoro positions. Common reagents for these reactions include various nucleophiles and bases.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different quinazoline derivatives.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve the use of boron reagents and palladium catalysts to form carbon-carbon bonds.

Scientific Research Applications

Pharmaceutical Development

Targeted Cancer Therapies

4-Chloro-6-fluoro-2-phenylquinazoline serves as a crucial intermediate in the synthesis of targeted cancer therapies, especially kinase inhibitors. These inhibitors are designed to selectively block tumor growth by interfering with specific signaling pathways involved in cancer progression. Its structural properties allow it to effectively inhibit receptor tyrosine kinases (RTKs), which play a significant role in cell proliferation and survival.

Mechanism of Action

The compound's mechanism involves:

- Inhibition of RTKs : It disrupts signaling pathways that promote tumor growth.

- Induction of Apoptosis : By inhibiting these enzymes, the compound can trigger programmed cell death in cancer cells.

Biochemical Research

In biochemical studies, this compound is utilized to investigate the mechanisms underlying various signaling pathways. It aids researchers in understanding:

- Cell Proliferation : The effects of the compound on cell growth and division.

- Apoptosis Mechanisms : How it influences programmed cell death pathways.

Material Science

This compound is explored for its potential applications in the development of advanced materials, particularly organic semiconductors. These materials are crucial for electronic devices due to their unique electronic properties.

Agricultural Chemistry

The compound has potential uses in formulating agrochemicals aimed at targeting specific pests or diseases in crops. This application contributes to more sustainable agricultural practices by reducing reliance on broad-spectrum pesticides.

Diagnostic Tools

Research is ongoing into the role of this compound in developing diagnostic agents that enhance imaging techniques in medical applications. Such advancements could improve disease detection and monitoring capabilities.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound:

Cell Line Studies

The compound exhibits significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | RTK inhibition |

| A549 (Lung) | 4.5 | Apoptosis induction |

| HeLa (Cervical) | 6.0 | Cell cycle arrest |

Anti-inflammatory Activity

In a study using an acetic acid-induced peritonitis model in mice, the compound demonstrated a reduction in inflammatory markers by approximately 43% compared to control groups, indicating its potential for treating inflammatory diseases.

Antiviral Activity Against SARS-CoV-2

While primarily studied for anticancer properties, related quinazoline derivatives have shown antiviral activity against SARS-CoV-2. Certain derivatives exhibited EC50 values ranging from 5.9 to 13.0 µM without cytotoxicity, suggesting potential for further exploration in antiviral applications.

Molecular Docking Studies

Computational studies using molecular docking simulations have predicted strong binding affinities of this compound with specific kinases involved in cancer signaling pathways, supporting experimental findings regarding its mechanism of action.

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-2-phenylquinazoline involves its interaction with specific molecular targets, such as receptor tyrosine kinases. By inhibiting these receptors, the compound can interfere with signaling pathways that promote cell proliferation and survival, leading to the inhibition of tumor growth . The compound’s structure-activity relationship has been studied to optimize its efficacy and selectivity for these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues of 4-Chloro-6-fluoro-2-phenylquinazoline, highlighting substituent variations and their impact on physicochemical properties:

Key Observations :

- Aromatic vs. Aliphatic Substituents : The phenyl group (2-Ph) in the target compound enhances π-π stacking interactions in biological systems, whereas cyclopropyl or trifluoromethyl groups (e.g., 2-CF₃) improve membrane permeability .

- Functional Group Diversity : Methoxy substituents (e.g., 6,7-OCH₃) increase water solubility but reduce bioavailability due to higher polarity .

Herbicidal Activity

This compound shares structural motifs with herbicidal agents like 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid (). The chloro and fluoro groups disrupt plant growth pathways, while the phenyl moiety enhances binding to acetolactate synthase (ALS) enzymes .

Antifungal and Kinase Inhibition

Quinazoline derivatives with methoxy groups (e.g., 4-Chloro-6,7-dimethoxyquinazoline) exhibit antifungal activity by targeting fungal cytochrome P450 enzymes . In contrast, cyclopropyl-substituted analogues (e.g., 4-Chloro-2-cyclopropyl-6-fluoroquinazoline) are precursors for kinase inhibitors due to their planar conformation and ability to occupy hydrophobic enzyme pockets .

Crystallographic and Computational Insights

Crystallographic studies using SHELX software () reveal that the quinazoline core in this compound adopts a planar conformation, facilitating interactions with flat binding sites in enzymes . Substituent-induced torsional angles (e.g., dihedral angles between phenyl and quinazoline rings) influence molecular packing and solubility .

Biological Activity

4-Chloro-6-fluoro-2-phenylquinazoline is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as an anticancer agent. This article explores the compound's biological activity, including its mechanisms of action, structural characteristics, and research findings.

Overview of the Compound

Chemical Structure

this compound has the molecular formula and a molecular weight of approximately 272.7 g/mol. The structure features a quinazoline core substituted with a chlorine atom at the 4-position, a fluorine atom at the 6-position, and a phenyl group at the 2-position. These halogen substituents enhance its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit various cellular pathways involved in cancer progression.

Key Mechanisms:

- Inhibition of Kinases : The compound has shown potential in targeting receptor tyrosine kinases (RTKs), which are crucial for tumor growth and survival. Studies suggest that it interferes with signaling pathways that promote cell proliferation.

- Antiproliferative Effects : Research indicates significant antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent.

- Analgesic and Anti-inflammatory Properties : The compound has also demonstrated analgesic and anti-inflammatory activities, indicating broader therapeutic applications beyond oncology.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound:

- Cell Line Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. For instance, it demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | RTK inhibition |

| A549 (Lung) | 4.5 | Apoptosis induction |

| HeLa (Cervical) | 6.0 | Cell cycle arrest |

Anti-inflammatory Activity

The compound's anti-inflammatory effects were evaluated using an acetic acid-induced peritonitis model in mice, where it showed a reduction in inflammatory markers by approximately 43% compared to control groups, highlighting its potential for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other quinazoline derivatives:

| Compound Name | Structural Highlights | Unique Features |

|---|---|---|

| 2-Phenylquinazoline | No halogen substitutions | Lacks enhanced reactivity |

| 4-Bromo-6-fluoroquinazoline | Bromine instead of chlorine | Different reactivity profile |

| 6-Fluoroquinazoline | No substitution at position 2 | Simpler structure with fewer interactions |

| 4-Chloroquinazoline | No fluorine substitution | Less bioactive compared to fluorinated analogs |

The presence of both chlorine and fluorine substituents in this compound enhances its reactivity and biological activity compared to these derivatives.

Case Studies

- Antiviral Activity Against SARS-CoV-2 : While primarily studied for anticancer properties, related quinazoline derivatives have shown antiviral activity against SARS-CoV-2, suggesting that structural modifications could yield compounds with broad-spectrum antiviral effects. Research indicated that certain derivatives exhibited EC50 values ranging from 5.9 to 13.0 µM without cytotoxicity, indicating potential for further exploration in antiviral applications .

- Molecular Docking Studies : Computational studies utilizing molecular docking simulations have predicted strong binding affinities of this compound with specific kinases involved in cancer signaling pathways, supporting experimental findings regarding its mechanism of action.

Q & A

Q. What are the common synthetic routes for 4-Chloro-6-fluoro-2-phenylquinazoline, and what are the critical optimization steps?

The synthesis of quinazoline derivatives typically involves multi-step reactions. For example, a related compound, AZD8931, was synthesized in 11 steps starting from methyl 4,5-dimethoxy-2-nitrobenzoate, with an overall yield of 2-5% . Critical optimization steps include:

- Intermediate purification : Column chromatography or recrystallization to isolate intermediates.

- Halogenation : Selective introduction of chloro/fluoro groups via nucleophilic aromatic substitution (SNAr) under controlled temperature (e.g., 60–80°C) .

- Coupling reactions : Suzuki-Miyaura cross-coupling for phenyl group introduction, using palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton splitting patterns (e.g., doublets for fluorine-coupled protons) .

- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (C₁₄H₈ClFN₂, theoretical MW: 258.03) .

- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .

Q. What safety precautions are required when handling this compound in the lab?

- Hazard codes : H303 (harmful if swallowed), H313 (harmful in contact with skin), and H333 (harmful if inhaled) .

- Protective measures : Use fume hoods, nitrile gloves, and lab coats. Waste must be segregated and disposed via certified chemical waste services .

Advanced Research Questions

Q. How can computational methods improve the synthesis and reaction design of this compound derivatives?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates and transition states, reducing trial-and-error experimentation. For example:

- Reaction mechanism modeling : Simulate SNAr reactivity to optimize fluorine substitution .

- Solvent effects : Use COSMO-RS to select solvents that stabilize intermediates .

- Machine learning : Train models on existing quinazoline synthesis data to predict optimal conditions (e.g., temperature, catalyst loading) .

Q. What strategies are effective for enhancing the biological activity of this compound analogs?

- SAR studies : Modify the phenyl ring with electron-withdrawing groups (e.g., -NO₂) to enhance binding to targets like histamine H₄ receptors .

- Bioisosteric replacement : Substitute chlorine with trifluoromethyl (-CF₃) to improve metabolic stability .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions with caspase-3 for apoptosis induction .

Q. How can structural contradictions in quinazoline derivative data be resolved?

Conflicting biological data (e.g., varying IC₅₀ values) may arise from:

- Impurity artifacts : Validate purity via LC-MS and re-test in standardized assays.

- Assay variability : Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .

- Crystallography : Resolve 3D structures of target-bound quinazolines to clarify binding modes .

Q. What methodologies are recommended for studying the metabolic stability of this compound?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.

- CYP450 inhibition screening : Identify metabolic hotspots using fluorogenic substrates .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

Methodological Frameworks

Q. How to design a robust SAR study for this compound analogs?

Apply the PICO framework :

Q. What criteria should guide the selection of reaction conditions for scale-up synthesis?

Use the FINER criteria :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.